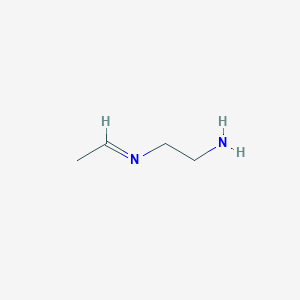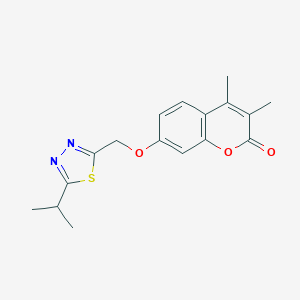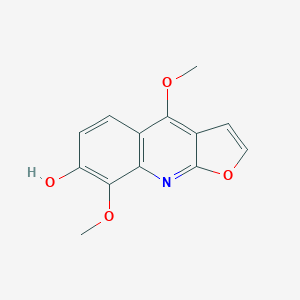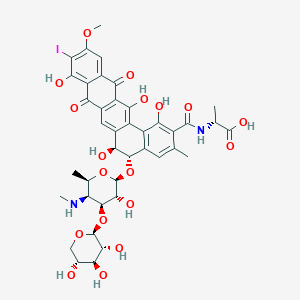
4-(Benzyloxy)-2-nitrophenol
Übersicht
Beschreibung
“4-(Benzyloxy)-2-nitrophenol” is an organic compound. It is a derivative of hydroquinone and is used medically for depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .
Synthesis Analysis
The synthesis of “4-(Benzyloxy)-2-nitrophenol” involves various chemical reactions. For instance, it has been used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Additionally, it has been used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-2-nitrophenol” is complex. It has been characterized by various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .
Chemical Reactions Analysis
The chemical reactions involving “4-(Benzyloxy)-2-nitrophenol” are diverse. For instance, it has been used in the synthesis of transition metal complexes derived from Schiff base ligands . It has also been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Wissenschaftliche Forschungsanwendungen
Synthesis of Neurotrophic Compounds
4-(Benzyloxy)-2-nitrophenol: has been utilized in the synthesis of neurotrophic compounds, which are essential for the growth, maintenance, and survival of neurons. The compound serves as a precursor in the enantioselective total synthesis of neurotrophic agents like (-)-talaumidin . These agents have potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antioxidant Activity
The compound exhibits significant antioxidant properties. It’s used in the synthesis of molecules that demonstrate considerable antioxidant activity, which is crucial in protecting cells from oxidative stress and free radical damage . This property is particularly valuable in the development of new drugs and treatments for diseases caused by oxidative stress.
Antimicrobial Applications
4-(Benzyloxy)-2-nitrophenol: derivatives have shown promising results in antimicrobial studies. They are used to synthesize chalcone derivatives, which exhibit antimicrobial activity against various bacterial strains . This application is critical in the fight against antibiotic-resistant bacteria and the development of new antibiotics.
Anti-inflammatory Properties
Compounds derived from 4-(Benzyloxy)-2-nitrophenol have been evaluated for their anti-inflammatory activities. These studies are important for the development of new anti-inflammatory drugs, which can be used to treat conditions like arthritis and other inflammatory diseases .
Molecular Docking Studies
The compound is also used in molecular docking studies to understand the interaction between drugs and their target sites in the body. This application is vital for drug design and discovery, allowing researchers to predict how a drug will interact with its target and how effective it might be .
Synthesis of Chiral Building Blocks
4-(Benzyloxy)-2-nitrophenol: is a key starting material in the synthesis of chiral building blocks used in asymmetric synthesis. These building blocks are fundamental components in the creation of complex molecules with specific three-dimensional arrangements, which is crucial for the pharmaceutical industry.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-nitrophenol | |
CAS RN |
96315-18-3 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)



![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)


![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

